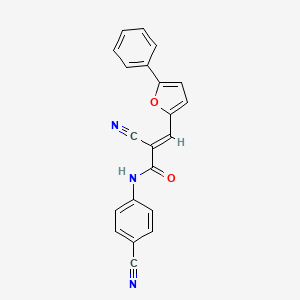![molecular formula C18H18N4O3S B5509960 3-[2-(2-Ethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
3-[2-(2-Ethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Ethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is 370.10996162 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide and its derivatives exhibit significant antimicrobial properties. For instance, a study by Kolisnyk et al. (2015) synthesized derivatives of this compound and found them to be more active against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs like streptomycin and metronidazole. This suggests their potential use in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Synthesis of Fused Heterocyclic Systems
Another application is in the synthesis of novel fused heterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems using a similar compound. Their work provides insights into creating new heterocyclic structures, which can be valuable for various pharmaceutical and chemical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anti-inflammatory and Anti-microbial Properties
Additionally, derivatives of this compound have shown anti-inflammatory and anti-microbial activity. A study by A.S.Dongarwar et al. (2011) synthesized various derivatives and evaluated them for their biological activities, showing promising results in both antibacterial and antifungal activities (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Anticancer and Anti-5-lipoxygenase Agents
Moreover, derivatives of this compound are being explored for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, closely related to the compound , and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, suggesting their potential in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2-ethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-11-6-4-5-7-12(11)21-13(23)8-22-9-20-17-14(18(22)25)10(2)15(26-17)16(19)24/h4-7,9H,3,8H2,1-2H3,(H2,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWACCCJZXYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)


![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)
![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)
